molecular formula C22H19FN6O2 B2997296 (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1209774-77-5

(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No. B2997296
CAS RN: 1209774-77-5
M. Wt: 418.432
InChI Key: RAHRBKRVINXCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C22H19FN6O2 and its molecular weight is 418.432. The purity is usually 95%.
The exact mass of the compound (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds containing elements such as fluorophenyl, oxadiazole, piperidine, and triazole are frequently synthesized and structurally characterized to explore their potential biological activities. For instance, the synthesis and structural exploration of novel heterocycles, like those incorporating benzisoxazole and morpholine rings, have been studied for their antiproliferative activity. These studies involve detailed characterization techniques such as IR, NMR, LC-MS, and X-ray diffraction, highlighting the importance of structural analysis in understanding the stability and interactions of these molecules (Prasad et al., 2018).

Biological Activities

Compounds with structural similarities have been investigated for various biological activities. For example, derivatives have been synthesized to act as sodium channel blockers and anticonvulsant agents, indicating the potential for neurological applications (Malik & Khan, 2014). Additionally, the synthesis and evaluation of compounds for their ability to interact with serotonin receptors, showcasing their potential use in neurological and psychiatric research, have been documented (Blanckaert et al., 2005).

Antimicrobial and Anticancer Applications

Research into the antimicrobial and anticancer activities of structurally related compounds continues to be a significant area of study. This includes the evaluation of novel derivatives for their potential as anti-cancer and antimicrobial agents, providing a basis for the development of new therapeutic agents (Naik et al., 2022).

properties

IUPAC Name

[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O2/c23-17-8-6-15(7-9-17)20-25-26-21(31-20)16-10-12-28(13-11-16)22(30)19-14-24-29(27-19)18-4-2-1-3-5-18/h1-9,14,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHRBKRVINXCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

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